molecular formula C21H28N2OS B13433396 14-Phenylthio Matridin-15-one

14-Phenylthio Matridin-15-one

Cat. No.: B13433396
M. Wt: 356.5 g/mol
InChI Key: ZZJFQHHLRGFJTB-GSIQVPGLSA-N
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Description

14-Phenylthio Matridin-15-one is a chemical compound with the molecular formula C15H24N2O. It is also known as Matridin-15-one or Sophocarpidine. This compound is a naturally occurring bioactive alkaloid found in plants from the Sophora genus. It has been studied for its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidative stress effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Phenylthio Matridin-15-one typically involves the extraction of matrine from traditional Chinese herbs like Sophora flavescens and Radix Sophorae tonkinensis . The synthetic route includes several steps:

    Extraction: The raw plant material is subjected to solvent extraction to isolate matrine.

    Purification: The extracted matrine is purified using chromatographic techniques.

    Chemical Modification: The purified matrine undergoes chemical reactions to introduce the phenylthio group at the 14th position, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

14-Phenylthio Matridin-15-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

14-Phenylthio Matridin-15-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 14-Phenylthio Matridin-15-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound acts on kappa opioid receptors and mu-receptors, modulating their activity.

    Pathways Involved: It influences pathways related to apoptosis, oxidative stress, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Phenylthio Matridin-15-one is unique due to the presence of the phenylthio group, which enhances its pharmacological properties. This modification allows for better interaction with molecular targets and improved therapeutic efficacy compared to its analogs .

Properties

Molecular Formula

C21H28N2OS

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2R,9S,17S)-5-phenylsulfanyl-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1

InChI Key

ZZJFQHHLRGFJTB-GSIQVPGLSA-N

Isomeric SMILES

C1C[C@H]2CN3[C@H](CCC(C3=O)SC4=CC=CC=C4)[C@@H]5[C@H]2N(C1)CCC5

Canonical SMILES

C1CC2CN3C(CCC(C3=O)SC4=CC=CC=C4)C5C2N(C1)CCC5

Origin of Product

United States

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